

The Pharmacological Potential of Benzothiophene Precursors: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Bromophenyl)(2,2-diethoxyethyl)sulfane

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Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of benzothiophene and its derivatives have led to their exploration and development as potent agents against a multitude of diseases. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of significant research interest in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of benzothiophene precursors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

A range of benzothiophene analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI_{50}) and the half-maximal inhibitory concentration (IC_{50}) are key metrics used to quantify their potency.

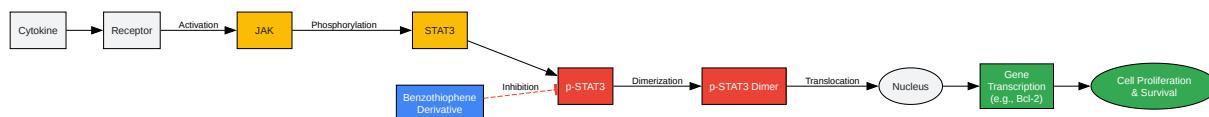
Compound Class	Derivative	Cancer Cell Line	Activity (GI ₅₀ /IC ₅₀)	Reference
Acrylonitriles	Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile	Leukemia, Colon, CNS, Prostate	10–66.5 nM (GI ₅₀)	[1]
	Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile	Leukemia, CNS, Prostate	21.2–50.0 nM (GI ₅₀)	[1]
	E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile	Most of 60 cell lines	< 10.0 nM (GI ₅₀)	[1]
STAT3 Inhibitors	Benzo[b]thiophene 1,1-dioxide derivative (Compound 15)	Various cancer cell lines	0.33-0.75 μM (IC ₅₀)	[2]
Multi-kinase Inhibitors	5-hydroxybenzothiophene hydrazide (Compound 16b)	U87MG (Glioblastoma)	7.2 μM (IC ₅₀)	[3]
	5-hydroxybenzothiophene hydrazide (Compound 16b)	Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A	11, 87, 125.7, 163, 284, 353.3 nM (IC ₅₀)	[3]
PHGDH Inhibitors	Stattic	-	1.98 ± 0.66 μM (IC ₅₀)	[4]

Compound B12	-	0.29 ± 0.02 µM (IC ₅₀)	[4]
Benzothiophene-Indoles	Fluorinated benzothiophene-indole hybrids	S. aureus and MRSA strains	-
Benzothiophene Carboxylates	3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)	BDK	3.19 µM (IC ₅₀) [6]

Signaling Pathways in Anticancer Activity

Benzothiophene derivatives exert their anticancer effects by modulating several critical signaling pathways.

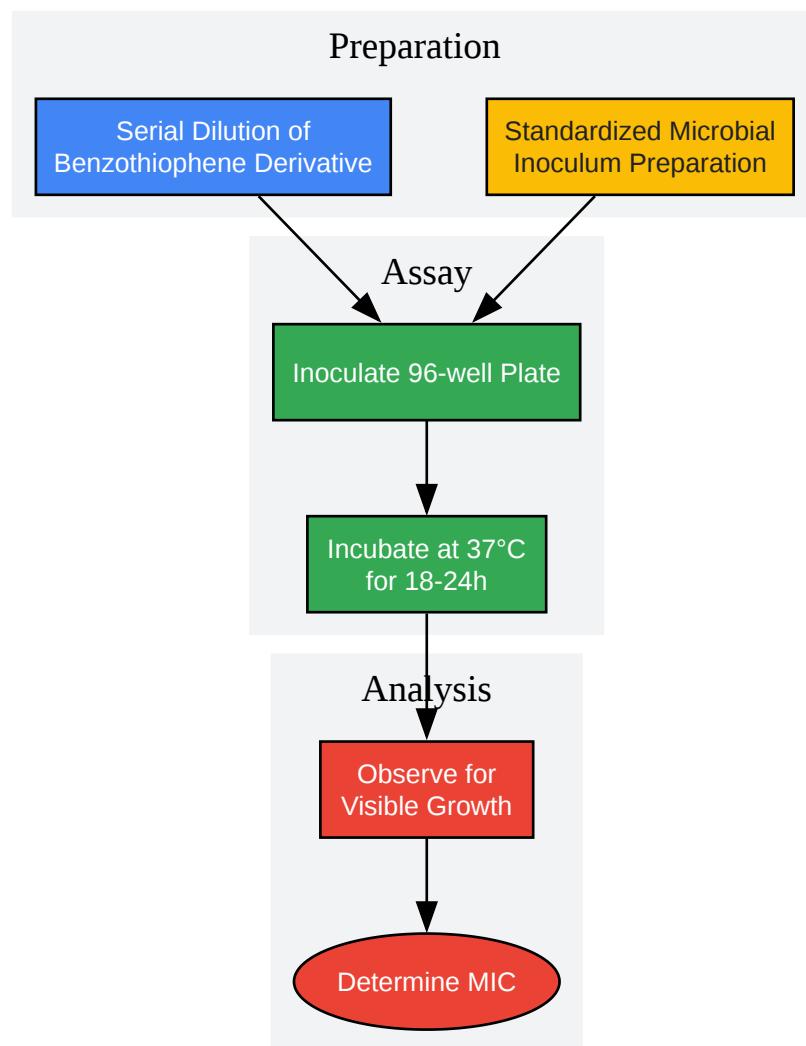
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[2][7][8] They function by blocking the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes like Bcl-2.[2][9]



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Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can mount an anti-tumor immune response.[10][11] Certain benzothiophene-2-carboxamide and benzothiophene oxobutanoic acid derivatives have been identified as STING agonists.[1][10] They activate STING, leading to the phosphorylation of TBK1 and subsequent phosphorylation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons.[10]



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